Z-Tyr(3,5-I2)-oet

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

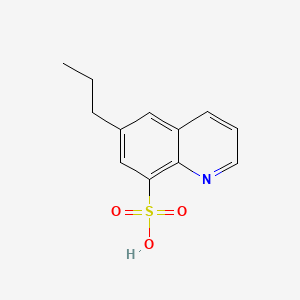

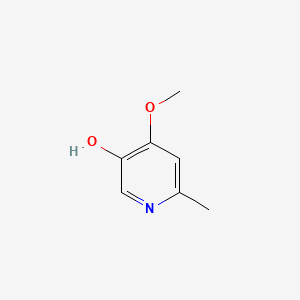

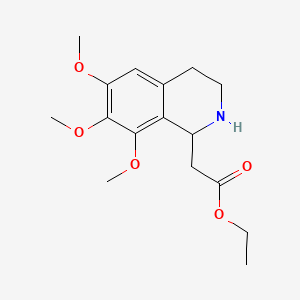

Z-Tyr(3,5-I2)-oet, also known as ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a chemical compound with the molecular formula C19H19I2NO5 .

Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), iodine (I), nitrogen (N), and oxygen (O). The molecular weight of this compound is 595.172 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .科学的研究の応用

EPR Spectrum and Decay Kinetics in Photosystem II

EPR Spectrum of Tyrosine Z *: The EPR spectrum of tyrosine Z* (YZ*) and its decay kinetics in O2-evolving photosystem II preparations has been extensively studied. YZ* acts as a direct oxidant in the O2-evolving complex, playing a crucial role in the catalytic function of photosystem II. High-resolution EPR spectra at temperatures close to the onset of S-state transitions provide insights into the properties of YZ* in functional systems, including its interaction with the Mn cluster and implications for the water-splitting mechanism of photosystem II (Ioannidis, Zahariou, & Petrouleas, 2008).

Proton-Coupled Electron Transfer in Photosystem II

Coupling Between Proton and Electron Transfer : Research on photosystem II core complexes, including the substitution of 3-fluorotyrosine for Tyr(Z), sheds light on the intricate coupling between proton transfer and electron transfer. These findings highlight the role of hydrogen bonds and possibly salt bridges in determining the coupling mechanism, which is pivotal for understanding the functional dynamics of photosystem II in the photosynthetic oxygen-evolving complex (Rappaport et al., 2009).

Role of Tyrosine in Redox Reactions and Hydrogen Bonding Networks

Redox Control and Hydrogen Bonding Networks : The role of redox-active tyrosine Z (YZ) in proton-coupled electron transfer reactions within the photosynthetic oxygen-evolving complex is critical. Studies on the recombination rate of YZ* and the effect of solvent isotopes provide a deeper understanding of the electron transfer mechanisms and the structural dynamics involved in photosynthesis, emphasizing the importance of hydrogen bonding networks (Keough, Zuniga, Jenson, & Barry, 2013).

Structural Insights into Zinc Complexes

Structural and Spectroscopic Properties of Zinc Complexes : Studies on zinc complexes with tyrosine derivatives offer valuable insights into their structural and spectroscopic properties. These findings have implications for understanding the coordination chemistry of zinc and its interaction with biological ligands, which can be relevant to the broader context of tyrosine's role in enzyme activities and metalloprotein functions (Wojciechowska et al., 2015).

将来の方向性

特性

IUPAC Name |

ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFCOFWKAQDPBP-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethylethanamine;4-[4-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B564028.png)

![7-Bromo-2-methylbenzo[d]thiazole](/img/structure/B564029.png)